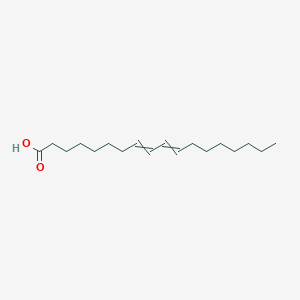
3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Descripción general
Descripción
3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound that has gained significant attention in the field of medical, environmental, and industrial research due to its potential therapeutic and toxic effects. It is also known by the synonym PIPERIDIN-3-YLMETHYL 4-CHLOROPICOLINATE HYDROCHLORIDE .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Effects
Optically active compounds related to the query have been synthesized and evaluated for their pharmacological properties, such as antihypertensive effects and inhibition of specific binding activities in biological systems. For example, the synthesis and evaluation of optically active compounds for their antihypertensive effects on rats and their interaction with cardiac membranes highlight the complex synthesis processes and potential therapeutic applications of these chemical entities (Ashimori et al., 1991).
Synthesis of New Pyridinecarboxylates
The creation of pyridinecarboxylate derivatives with potential vasodilation properties indicates the ongoing interest in developing compounds that could be applied in medical research or as therapeutic agents. Such studies provide a foundation for understanding how chemical modifications can influence biological activity and offer new therapeutic possibilities (Girgis et al., 2008).
Crystal and Molecular Structure Analysis
Research into the crystal and molecular structures of related compounds, such as 4-carboxypiperidinium chloride, sheds light on the structural aspects that underpin their chemical behavior and interactions. Such structural analyses are crucial for designing compounds with desired properties and for understanding the molecular basis of their activity (Szafran et al., 2007).
Catalytic Hydrogenation Processes
The development of efficient catalytic hydrogenation methods for pyridine derivatives to produce compounds like 4-piperidinecarboxamide hydrochlorides illustrates the importance of chemical synthesis techniques in modifying compound structures for specific research or therapeutic applications. These methods contribute to the broader field of chemical synthesis by providing efficient routes to desired compounds (Cheng et al., 2009).
Propiedades
IUPAC Name |
piperidin-3-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c13-10-3-5-15-11(6-10)12(16)17-8-9-2-1-4-14-7-9;/h3,5-6,9,14H,1-2,4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPJRMAONZAMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)





![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)


![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)

